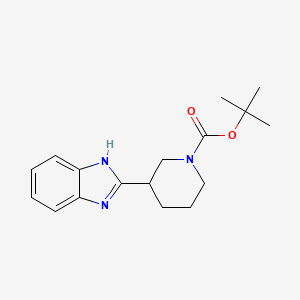

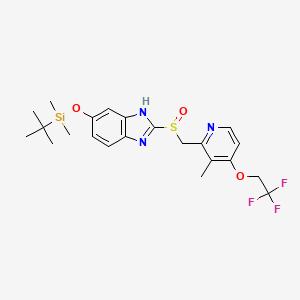

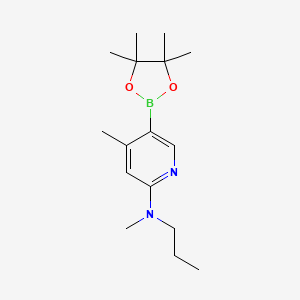

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate piperidine derivative with a suitable benzoimidazole derivative. However, without specific literature sources or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the benzoimidazole ring, and the Boc protective group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure.Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactivity of this compound. However, the presence of the Boc group suggests that it could be deprotected under acidic conditions to reveal the free amine.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the Boc group might increase the overall hydrophobicity of the compound.Aplicaciones Científicas De Investigación

Broad Spectrum Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles were synthesized and evaluated for their antibacterial activities, demonstrating low micromolar minimal inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, suggesting a new class of potential antibacterial agents (Yun He et al., 2003).

Inhibitors of Histone Deacetylases

N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides and related compounds were designed, synthesized, and found to be nanomolar inhibitors of human histone deacetylases, suggesting their potential in modulating gene expression and therapeutic applications (J. Bressi et al., 2010).

Antitumor Agents

2-(Benzimidazol-2-yl)quinoxalines with various substituents showed promising activity against a wide range of cancer lines, indicating their potential as novel antitumor agents. The mechanism of action includes cell cycle arrest, inhibition of DNA synthesis, and induction of mitochondrial apoptosis (V. Mamedov et al., 2022).

H₁-Antihistamines for Insomnia

The optimization of 2-(piperidin-3-yl)-1H-benzimidazoles led to the identification of compounds with improved selectivity and central nervous system (CNS) profiles, indicating their potential as sedative hypnotics for treating insomnia (S. Ravula et al., 2012).

Cross-Coupling Reactions

2-Pyridin-2-yl-1H-benzoimidazole was identified as an efficient ligand for copper-catalyzed formation of vinyl C-N and C-O bonds, highlighting its utility in facilitating cross-coupling reactions in organic synthesis (M. S. Kabir et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard laboratory safety procedures should be followed when handling this compound.

Direcciones Futuras

Future research could involve studying the biological activity of this compound, optimizing its synthesis, or modifying its structure to improve its properties.

Propiedades

IUPAC Name |

tert-butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJXCURWALTMNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682159 |

Source

|

| Record name | tert-Butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole | |

CAS RN |

1229000-10-5 |

Source

|

| Record name | tert-Butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)